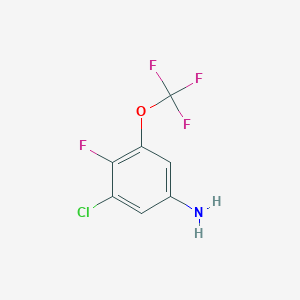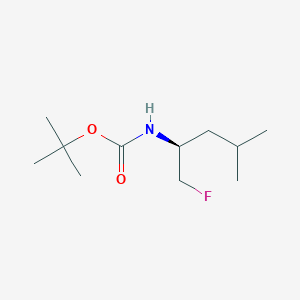
2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom at the 2-position of the benzene ring, a nitrile group at the 6-position, and a 2-methylpyrimidin-4-ylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile typically involves multiple steps. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the nitrile group and the amino group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is investigated for its use in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the nitrile group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of the pyrimidinylmethylamino group.
2-Fluoro-6-methylbenzonitrile: Lacks the pyrimidinylmethylamino group, making it less complex.
2-Fluoro-6-aminobenzonitrile: Contains an amino group instead of the pyrimidinylmethylamino group.
Uniqueness
2-Fluoro-6-(((2-methylpyrimidin-4-yl)methyl)amino)benzonitrile is unique due to the presence of the 2-methylpyrimidin-4-ylmethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C13H11FN4 |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-fluoro-6-[(2-methylpyrimidin-4-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H11FN4/c1-9-16-6-5-10(18-9)8-17-13-4-2-3-12(14)11(13)7-15/h2-6,17H,8H2,1H3 |
Clé InChI |
UIFJPOYKJHDVEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)CNC2=C(C(=CC=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14903641.png)
![n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide](/img/structure/B14903655.png)





![3-[(Propylamino)methyl]quinolin-2-ol](/img/structure/B14903692.png)

![(S)-tert-Butyl 3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B14903699.png)
![(7R,8AS)-7-hydroxyhexahydro-3H-oxazolo[3,4-a]pyridin-3-one](/img/structure/B14903701.png)
